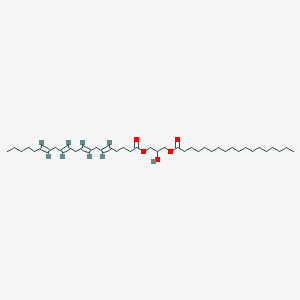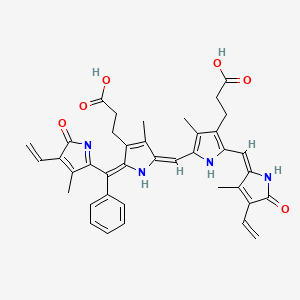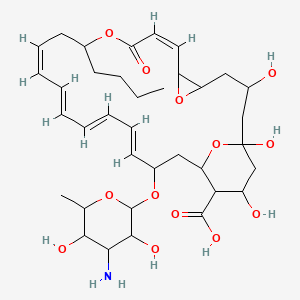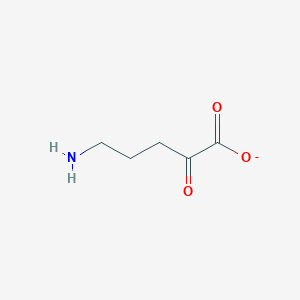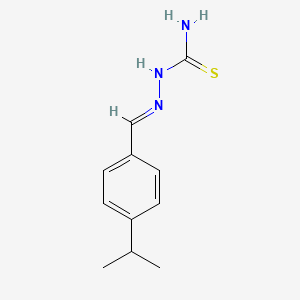
Cutisone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cuminaldehyde thiosemicarbazone is a compound derived from cuminaldehyde, an aromatic aldehyde found in the essential oils of cumin, eucalyptus, myrrh, and cassia. This compound has gained attention due to its significant biological activities, including antifungal, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cuminaldehyde thiosemicarbazone is synthesized by reacting cuminaldehyde with thiosemicarbazide. The reaction typically involves mixing a hot ethanolic solution of cuminaldehyde with an aqueous solution of thiosemicarbazide in the presence of acetic acid. The mixture is then refluxed for 30-45 minutes to yield cuminaldehyde thiosemicarbazone .
Industrial Production Methods: While specific industrial production methods for cuminaldehyde thiosemicarbazone are not extensively documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions: Cuminaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiosemicarbazides.
Substitution: It can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of cuminaldehyde thiosemicarbazone, such as sulfoxides, sulfones, and substituted thiosemicarbazones .
Scientific Research Applications
Cuminaldehyde thiosemicarbazone has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with copper, nickel, and other metals.
Industry: It is used in the development of antifungal agents and preservatives for food and feed commodities.
Mechanism of Action
Cuminaldehyde thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as cinnamaldehyde thiosemicarbazone and benzaldehyde thiosemicarbazone:
Cinnamaldehyde Thiosemicarbazone: Similar in structure but differs in the aromatic aldehyde component.
Benzaldehyde Thiosemicarbazone: Another derivative with a different aromatic aldehyde.
Uniqueness: Cuminaldehyde thiosemicarbazone is unique due to its specific antifungal activity against Aspergillus flavus and its ability to inhibit aflatoxin biosynthesis, making it a valuable compound in food safety and preservation .
Comparison with Similar Compounds
- Cinnamaldehyde thiosemicarbazone
- Benzaldehyde thiosemicarbazone
- Salicylaldehyde thiosemicarbazone
- Pyridine-2-carbaldehyde thiosemicarbazone
Properties
CAS No. |
3811-20-9 |
|---|---|
Molecular Formula |
C11H15N3S |
Molecular Weight |
221.32 g/mol |
IUPAC Name |
[(Z)-(4-propan-2-ylphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H15N3S/c1-8(2)10-5-3-9(4-6-10)7-13-14-11(12)15/h3-8H,1-2H3,(H3,12,14,15)/b13-7- |
InChI Key |
GCIARVDJUYGSFQ-QPEQYQDCSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=S)N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N\NC(=S)N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=S)N |
Key on ui other cas no. |
3811-20-9 |
Synonyms |
4-isopropylbenzaldehyde thiosemicarbazone p-is.TSCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-ethyl-1-piperazinyl)-4-methyl-6-quinolinyl]-2-pyrazinecarboxamide](/img/structure/B1230905.png)
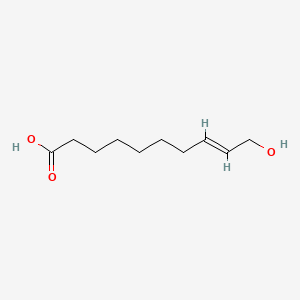
![[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1230910.png)
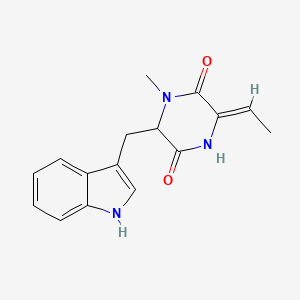
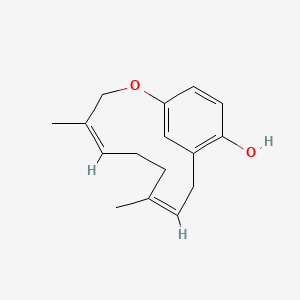
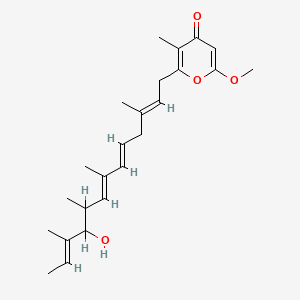
![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-9-methyldeca-1,8-dienyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1230915.png)


